molecular formula C6H6N4O3 B075849 3-Hydroxy-1-methylxanthine CAS No. 14002-16-5

3-Hydroxy-1-methylxanthine

Cat. No.: B075849
CAS No.: 14002-16-5
M. Wt: 182.14 g/mol
InChI Key: GCEOAXRRWCDSIV-UHFFFAOYSA-N
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Description

3-Hydroxy-1-methylxanthine is a derivative of xanthine, a purine base found in most human body tissues and fluids. It is a methylxanthine compound, which means it has a methyl group attached to its xanthine core. Methylxanthines are known for their pharmacological effects, including stimulation of the central nervous system, bronchodilation, and diuretic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1-methylxanthine typically involves the methylation of xanthine derivatives. One common method is the reaction of xanthine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the methylation process .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-1-methylxanthine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution can produce various substituted xanthine derivatives .

Scientific Research Applications

3-Hydroxy-1-methylxanthine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other xanthine derivatives.

    Biology: It is studied for its role in cellular metabolism and signaling pathways.

    Medicine: It has potential therapeutic applications due to its pharmacological effects, such as bronchodilation and central nervous system stimulation.

    Industry: It is used in the production of pharmaceuticals and as a research chemical.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-methylxanthine involves its interaction with adenosine receptors in the central nervous system. By antagonizing these receptors, it inhibits the effects of adenosine, leading to increased alertness and bronchodilation. It also inhibits phosphodiesterase enzymes, resulting in increased levels of cyclic adenosine monophosphate (cAMP), which further contributes to its pharmacological effects .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-1-methylxanthine is unique due to its specific hydroxyl and methyl substitutions, which confer distinct pharmacological properties compared to other methylxanthines. Its ability to selectively interact with certain receptors and enzymes makes it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

3-hydroxy-1-methyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O3/c1-9-5(11)3-4(8-2-7-3)10(13)6(9)12/h2,13H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEOAXRRWCDSIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(N=CN2)N(C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70161213
Record name 3-Hydroxy-1-methylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70161213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14002-16-5
Record name 3-Hydroxy-1-methylxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014002165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-1-methylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70161213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXY-1-METHYLXANTHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9323NN36VV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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